molecular formula C12H17NO2 B2644841 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol CAS No. 32352-07-1

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol

Cat. No.: B2644841
CAS No.: 32352-07-1
M. Wt: 207.273
InChI Key: UMICLKXVMGFSMI-UHFFFAOYSA-N
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Description

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of an allyl group attached to the phenoxy ring and an amino group on the propanol chain

Scientific Research Applications

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential beta-adrenergic blocking activity.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-ALLYLPHENOXY)ACETIC ACID”, indicates that it can cause serious eye irritation . It is recommended to handle this compound with protective gloves and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with an amine to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

Major Products:

    Oxidation Products: Epoxides, alcohols

    Reduction Products: Secondary and tertiary amines

    Substitution Products: Various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol involves its interaction with specific molecular targets. The compound may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include:

    Binding to Receptors: The amino group interacts with receptor sites, modulating their activity.

    Signal Transduction: Activation or inhibition of downstream signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol can be compared with other phenoxypropanolamines:

    Similar Compounds: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol

    Uniqueness: The presence of the allyl group and the specific positioning of the amino group confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-amino-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMICLKXVMGFSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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